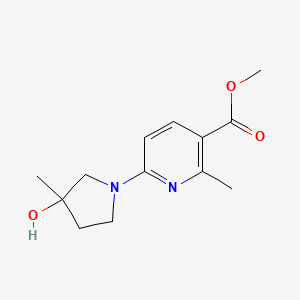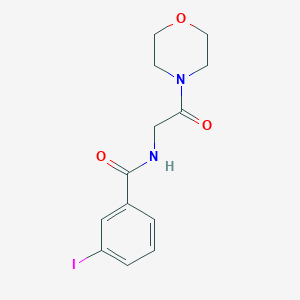![molecular formula C13H17N3O3 B6644041 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP is a piperidine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act as a modulator of GABA receptors in the brain. It has been found to enhance the binding of GABA to its receptors, leading to an increase in GABAergic neurotransmission. This, in turn, leads to the anticonvulsant, anxiolytic, and antidepressant effects observed in animal models.
Biochemical and Physiological Effects
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in GABAergic neurotransmission. 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in the levels of acetylcholine in the brain. Additionally, 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been found to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid in lab experiments is that it has been extensively studied and has been found to exhibit several therapeutic effects. Additionally, 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid is relatively easy to synthesize and can be obtained in high yields. One limitation of using 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid. One area of research is to further elucidate its mechanism of action, which will help in the design of more effective drugs. Another area of research is to study the effects of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid on other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research can be conducted to study the long-term effects of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid on the brain and to develop new methods for the synthesis of 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid.
Synthesemethoden
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid can be synthesized using various methods, including the reaction of 4-chloropyridazine with piperidine-3-carboxylic acid, followed by the addition of propanoic acid. Another method involves the reaction of 4-hydroxypyridazine with piperidine-3-carboxylic acid, followed by the addition of propanoic acid. Both methods have been found to be efficient and yield high-quality 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has also been found to have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, 3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid has been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-[1-(pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)4-3-10-2-1-7-16(9-10)13(19)11-5-6-14-15-8-11/h5-6,8,10H,1-4,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRDFQHKQVFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=NC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)
![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)

![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)